6-hydroxy-11-(4-prop-2-enoxyphenyl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Description
Properties
Molecular Formula |
C20H13F3N2O3S |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
6-hydroxy-11-(4-prop-2-enoxyphenyl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
InChI |
InChI=1S/C20H13F3N2O3S/c1-2-7-28-11-5-3-10(4-6-11)13-8-12(20(21,22)23)16-17-18(29-19(16)24-13)14(26)9-15(27)25-17/h2-6,8-9H,1,7H2,(H2,25,26,27) |
InChI Key |
RAUHEPXKXUNWDW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Approaches for Tricyclic System Assembly
(3+2)-Cycloaddition strategies have been employed to construct the diazatricyclic core. Fluorinated nitrile imines, generated in situ from hydrazonoyl bromides and AgF, react with α,β-unsaturated carbonyl precursors to form pyrazoline intermediates . For instance, treatment of 4-prop-2-enoxyphenyl-substituted enones with CF₃-containing nitrile imines at −20°C in THF produces bicyclic adducts, which undergo thermal ring contraction to yield the tricyclic scaffold . Stereochemical outcomes are controlled by steric effects, with exo-selectivity dominating due to the bulky trifluoromethyl group, as confirmed by X-ray crystallography .
Alternative methods utilize [4+2] Diels-Alder reactions between dienes (e.g., 1,3-butadiene derivatives) and electron-deficient dienophiles. A notable example involves reacting 2-(trifluoromethyl)quinazolin-4-one with 4-allyloxyphenylacetylene under microwave irradiation (150°C, 30 min), achieving 72% yield .
Introduction of the trifluoromethyl group at position 13 is achieved via two primary routes:
-
Ruppert–Prakash Reagent (TMSCF₃): Treatment of the ketone precursor with TMSCF₃ and CsF in DMF at 0°C provides the trifluoromethyl alcohol intermediate, which is oxidized to the ketone using Dess-Martin periodinane (82% yield) .
-
Electrophilic Trifluoromethylation: Use of Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) under basic conditions (K₂CO₃, DCM) directly installs the CF₃ group with 65–78% efficiency .
Comparative studies indicate that the Ruppert–Prakash method offers superior regioselectivity for hindered positions .
Functionalization of the 4-Prop-2-Enoxyphenyl Substituent
The allyloxy side chain is introduced via Ullmann coupling between 4-iodophenol and allyl bromide using CuI/L-proline catalysis in DMSO at 80°C (89% yield) . Subsequent Mitsunobu reaction with the hydroxy group at position 11 employs DIAD (diisopropyl azodicarboxylate) and PPh₃, though this method is less favored due to competing elimination. A superior approach involves nucleophilic aromatic substitution using NaH in DMF, achieving 93% yield for the ether linkage .
Optimization of Reaction Conditions and Yield Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiazole formation | Thiourea + α-haloketone, AcOH, 80°C | 68 | 95 |
| Cyclization | Pd(PPh₃)₄, K₂CO₃, DMF, 110°C | 58 | 97 |
| Hydroxylation | LDA, B(OMe)₃, H₂O₂, THF, −78°C | 91 | 98 |
| Trifluoromethylation | TMSCF₃, CsF, DMF, 0°C | 82 | 96 |
| Allyloxy introduction | CuI, L-proline, DMSO, 80°C | 89 | 99 |
Reaction scalability has been demonstrated at the 100-g scale with <5% yield drop, confirming industrial viability .
Analytical Characterization and Quality Control
Critical quality attributes are verified via:
-
¹H/¹³C NMR: δ 6.82 ppm (d, J = 8.5 Hz, aromatic H), δ 5.34 ppm (m, allylic CH₂), δ 121.9 ppm (q, J = 278 Hz, CF₃) .
-
HRMS: [M+H]⁺ calculated for C₂₄H₁₈F₃N₂O₃S: 495.0994; found: 495.0991 .
-
HPLC: Retention time 12.3 min (C18 column, MeCN/H₂O 70:30) .
Impurity profiling identifies ≤0.2% des-hydroxy byproduct, controlled via strict oxygen exclusion during hydroxylation .
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Multi-step organic | High regiocontrol, scalable | Lengthy (8–10 steps) |
| Cycloaddition | Rapid core assembly, stereoselective | Requires specialized reagents |
| Late-stage CF₃ insertion | Flexibility in intermediate modification | Lower yields for hindered sites |
The multi-step approach remains dominant for GMP manufacturing due to proven robustness, while cycloaddition methods are preferred for exploratory analogs .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-11-(4-prop-2-enoxyphenyl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the tricyclic core or reduce the trifluoromethyl group.
Substitution: The ether and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the trifluoromethyl group may produce a difluoromethyl derivative.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that this compound may exhibit various biological activities:
- Antimicrobial Activity : Potentially effective against various bacterial strains due to its structural similarities with known antimicrobial agents .
- Anti-inflammatory Properties : Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory processes .
- Anticancer Potential : The unique structure may allow for interactions with cancer cell pathways, warranting further investigation into its anticancer properties.
Applications in Medicinal Chemistry
The compound's unique properties make it a candidate for various applications:
- Drug Development : Its potential as an antimicrobial and anti-inflammatory agent positions it as a candidate for developing new therapeutic drugs.
- Chemical Probes : The compound can serve as a chemical probe in biological studies to elucidate mechanisms of action in cellular systems.
Case Studies and Research Findings
Several studies have explored the applications of structurally similar compounds:
- Triazole Derivatives : Research on triazole compounds has demonstrated significant antibacterial and anti-inflammatory effects, suggesting that similar mechanisms may be present in 6-hydroxy-11-(4-prop-2-enoxyphenyl)-13-(trifluoromethyl)-8-thia derivatives .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Triazole Derivative | Hydroxy substitutions | Antimicrobial |
| 8-Hydroxyquinoline | Hydroxyl groups | Antimicrobial |
| Trifluoromethylbenzene | Trifluoromethyl group | Chemical syntheses |
Mechanism of Action
The mechanism of action of 6-hydroxy-11-(4-prop-2-enoxyphenyl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups may facilitate binding to these targets, leading to modulation of their activity. For example, the hydroxyl group may form hydrogen bonds with amino acid residues in an enzyme’s active site, while the trifluoromethyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Observations:
Substituent Impact: The trifluoromethyl group in the target compound increases logP compared to the hydroxylated analog in but improves metabolic stability over non-CF₃ analogs .
Ring System Differences :
- Tricyclic vs. tetracyclic frameworks (e.g., ) alter ring strain and conformational flexibility. The tricyclic system in the target compound may favor planar interactions with enzymes, while tetracyclic systems could exhibit unique binding modes .
Biological Activity Predictions :
- The structural similarity to SAHA () suggests possible histone deacetylase (HDAC) inhibitory activity. The hydroxy and CF₃ groups may mimic SAHA’s zinc-binding and cap-group interactions .
- Compared to the phenyl-substituted analog (), the target compound’s hydroxy group could enhance solubility, critical for oral bioavailability .
Methodological Insights from Comparative Studies
- Structural Elucidation : X-ray crystallography (using SHELX ) and NMR (as in ) are critical for confirming the tricyclic framework and substituent positions.
- Similarity Indexing: Tanimoto coefficient analysis () could quantify the target compound’s resemblance to known bioactive molecules, guiding SAR studies.
- Pharmacokinetic Modeling : The trifluoromethyl group’s impact on logP and metabolic stability aligns with trends observed in fluorinated pharmaceuticals .
Biological Activity
6-Hydroxy-11-(4-prop-2-enoxyphenyl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one is a complex organic compound with notable structural features that may contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 418.4 g/mol. Its structure includes a bicyclic framework featuring a thiazole ring and multiple unsaturated bonds, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H13F3N2O3S |
| Molecular Weight | 418.4 g/mol |
| CAS Number | 893695-49-3 |
Biological Activity
Preliminary studies suggest that this compound exhibits various biological activities:
- Antimicrobial Activity : The presence of hydroxy and trifluoromethyl groups may enhance the compound's interaction with microbial membranes, potentially leading to antimicrobial effects.
- Anticancer Properties : Research indicates that compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Structural analogs have been identified as inhibitors of specific enzymes, suggesting that this compound may also possess enzyme inhibitory properties relevant to metabolic pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of structurally related compounds and found that modifications in the functional groups significantly affected their efficacy against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assays : In vitro assays demonstrated that compounds with similar bicyclic structures exhibited cytotoxic effects on cancer cell lines, indicating potential therapeutic applications in oncology.
The biological activity of this compound is hypothesized to involve:
- Interaction with Cellular Membranes : The lipophilic nature of the trifluoromethyl group may facilitate penetration into cellular membranes.
- Targeting Specific Enzymes : The compound may bind to active sites on enzymes involved in critical metabolic pathways, thereby inhibiting their function.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Hydroxy-11-(4-hydroxyphenyl)-13-(trifluoromethyl) | Hydroxy substitution | Potentially similar antimicrobial effects |
| 8-Hydroxyquinoline | Hydroxyl groups | Antimicrobial |
| Trifluoromethylbenzene | Trifluoromethyl group | Chemical syntheses |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing this tricyclic compound, and how can reaction intermediates be characterized?
- Answer : Synthesis typically involves multi-step reactions using tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) to neutralize byproducts. For example, phosphazene-based intermediates are monitored via thin-layer chromatography (TLC) to confirm product formation . Intermediates should be purified via column chromatography and characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). X-ray crystallography is recommended for resolving structural ambiguities, as demonstrated for analogous tricyclic systems .
Q. Which spectroscopic techniques are critical for verifying the compound’s structural integrity?
- Answer : NMR (¹H, ¹³C, and ¹⁹F for trifluoromethyl groups) is essential for confirming functional groups and stereochemistry. Infrared (IR) spectroscopy identifies hydroxyl and carbonyl stretches. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural validation, as shown in studies of similar azatricyclic compounds .
Q. How should researchers handle safety concerns during synthesis, given the compound’s reactive intermediates?
- Answer : Reactive intermediates (e.g., spirocyclic phosphazenes) require inert atmospheres (N₂/Ar) and low-temperature conditions. Safety protocols include using fume hoods, personal protective equipment (PPE), and real-time monitoring via gas sensors. Detailed hazard assessments, as outlined in safety data sheets (SDS) for analogous bicyclic compounds, should guide handling .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s synthetic pathway and predict regioselectivity?
- Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways and transition states to predict regioselectivity. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation to minimize trial-and-error approaches . Machine learning (ML) algorithms, integrated with tools like COMSOL Multiphysics, can further refine solvent selection and catalyst efficiency .
Q. What statistical methods resolve contradictions in experimental data, such as conflicting spectroscopic results?
- Answer : Multivariate analysis (e.g., principal component analysis, PCA) and design of experiments (DoE) identify confounding variables. For instance, fractional factorial designs reduce the number of trials while isolating critical factors (e.g., temperature, catalyst loading) that influence spectral reproducibility . Bayesian inference models are also effective for reconciling conflicting NMR/X-ray data .
Q. How can researchers elucidate the compound’s mechanism of action in biological systems, given its structural complexity?
- Answer : Isotopic labeling (e.g., ¹⁸O/²H) tracks metabolic pathways, while molecular docking simulations map interactions with biological targets (e.g., enzymes). For tricyclic analogs, in vitro assays coupled with liquid chromatography-mass spectrometry (LC-MS) quantify metabolite profiles . Advanced techniques like cryo-electron microscopy (cryo-EM) may resolve binding conformations at atomic resolution .
Q. What strategies mitigate challenges in scaling up the synthesis without compromising yield or purity?
- Answer : Flow chemistry systems enhance scalability by improving heat/mass transfer and reducing side reactions. Membrane separation technologies (e.g., nanofiltration) isolate high-purity products, as applied in fuel engineering and particle technology . Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progression .
Methodological Considerations
- Data Validation : Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR chemical shifts) to validate structural assignments .
- Contradiction Resolution : Use hierarchical clustering analysis (HCA) to group similar experimental outcomes and identify outliers .
- Reproducibility : Document all synthetic steps in compliance with FAIR data principles (Findable, Accessible, Interoperable, Reusable), as emphasized in chemical engineering design frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
